molecular formula C14H13Cl2N B1319620 2,4-Dichloro-N-(2-methylbenzyl)aniline CAS No. 940367-72-6

2,4-Dichloro-N-(2-methylbenzyl)aniline

Cat. No.: B1319620
CAS No.: 940367-72-6
M. Wt: 266.2 g/mol
InChI Key: YSLMYBHYWHZBAN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-methylbenzyl)aniline is an organic compound with the molecular formula C14H13Cl2N It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions and a 2-methylbenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-(2-methylbenzyl)aniline typically involves the reaction of 2,4-dichloroaniline with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

2,4-Dichloroaniline+2-Methylbenzyl chlorideBase, Solvent, RefluxThis compound\text{2,4-Dichloroaniline} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{Base, Solvent, Reflux}} \text{this compound} 2,4-Dichloroaniline+2-Methylbenzyl chlorideBase, Solvent, Reflux​this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the nitro group to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation Products: Benzyl alcohols, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,4-Dichloro-N-(2-methylbenzyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(2-methylbenzyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the benzyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2,4-Dichloroaniline: Lacks the 2-methylbenzyl group, making it less bulky and potentially less selective in its interactions.

    2-Methylbenzylamine: Lacks the chlorine atoms, which may reduce its reactivity in substitution reactions.

    N-(2-Methylbenzyl)aniline: Lacks the chlorine atoms, affecting its overall chemical properties and reactivity.

Uniqueness: 2,4-Dichloro-N-(2-methylbenzyl)aniline is unique due to the presence of both chlorine atoms and the 2-methylbenzyl group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[(2-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c1-10-4-2-3-5-11(10)9-17-14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLMYBHYWHZBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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